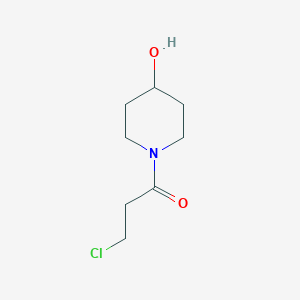
3-chloro-1-(4-hydroxypiperidin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-1-(4-hydroxypiperidin-1-yl)propan-1-one is a chemical compound with the molecular formula C8H14ClNO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Méthodes De Préparation
The synthesis of 3-chloro-1-(4-hydroxypiperidin-1-yl)propan-1-one typically involves the reaction of piperidin-4-OL with 3-chloropropanoyl chloride. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to scale up the process efficiently .
Analyse Des Réactions Chimiques
3-chloro-1-(4-hydroxypiperidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like hydroxide, alkoxide, or amine groups. Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions
Applications De Recherche Scientifique
3-chloro-1-(4-hydroxypiperidin-1-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 3-chloro-1-(4-hydroxypiperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
3-chloro-1-(4-hydroxypiperidin-1-yl)propan-1-one can be compared with other similar compounds such as:
Piperidin-4-OL: A precursor in the synthesis of this compound, with similar structural features but different functional groups.
3-Chloropropanoyl chloride: A reagent used in the synthesis of this compound, with distinct reactivity and applications.
Other piperidine derivatives: Compounds like piperidine-4-carboxylic acid and piperidine-4-one, which share the piperidine core but have different substituents and properties
Propriétés
Formule moléculaire |
C8H14ClNO2 |
|---|---|
Poids moléculaire |
191.65 g/mol |
Nom IUPAC |
3-chloro-1-(4-hydroxypiperidin-1-yl)propan-1-one |
InChI |
InChI=1S/C8H14ClNO2/c9-4-1-8(12)10-5-2-7(11)3-6-10/h7,11H,1-6H2 |
Clé InChI |
XIVMSWXARNLITJ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1O)C(=O)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















